BenchChemオンラインストアへようこそ!

2,6-difluoro-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide

Medicinal chemistry Fluorine chemistry Regioisomer differentiation

2,6-Difluoro-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide is a synthetic small-molecule benzamide derivative (C₁₀H₇F₂N₃OS, MW 255.25) incorporating a 2,6-difluorobenzamide core linked to a 5-methyl-1,3,4-thiadiazol-2-yl moiety. The compound is listed in commercial research chemical catalogs with annotated application notes indicating fungicidal and antitumor properties.

Molecular Formula C10H7F2N3OS
Molecular Weight 255.24
CAS No. 392244-47-2
Cat. No. B2427427
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-difluoro-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide
CAS392244-47-2
Molecular FormulaC10H7F2N3OS
Molecular Weight255.24
Structural Identifiers
SMILESCC1=NN=C(S1)NC(=O)C2=C(C=CC=C2F)F
InChIInChI=1S/C10H7F2N3OS/c1-5-14-15-10(17-5)13-9(16)8-6(11)3-2-4-7(8)12/h2-4H,1H3,(H,13,15,16)
InChIKeyYLQLFBCXGSBKDK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2,6-Difluoro-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide (CAS 392244-47-2): Procurement-Relevant Structural and Functional Baseline


2,6-Difluoro-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide is a synthetic small-molecule benzamide derivative (C₁₀H₇F₂N₃OS, MW 255.25) incorporating a 2,6-difluorobenzamide core linked to a 5-methyl-1,3,4-thiadiazol-2-yl moiety . The compound is listed in commercial research chemical catalogs with annotated application notes indicating fungicidal and antitumor properties . Structurally, it falls within the general formula of Bayer Pharma's WO2016131808 patent family claiming 1,3,4-thiadiazol-2-yl-benzamide derivatives as inhibitors of the Wnt signaling pathway for hyperproliferative disorders [1]. The 2,6-difluoro substitution pattern on the benzamide ring distinguishes it from the 2,4-difluoro regioisomer (CAS 728009-78-7) and the non-fluorinated parent scaffold, with implications for molecular recognition, metabolic stability, and synthetic derivatization potential.

Why Generic Substitution Fails for 2,6-Difluoro-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide: Regioisomeric and Substitution-Pattern Specificity


Close structural analogs within the 1,3,4-thiadiazol-2-yl-benzamide class cannot be assumed interchangeable for procurement decisions. The 2,6-difluoro regioisomer (CAS 392244-47-2) and its 2,4-difluoro counterpart (CAS 728009-78-7) share an identical molecular formula (C₁₀H₇F₂N₃OS) and molecular weight (255.25 Da) yet differ fundamentally in fluorine positioning, producing divergent dipole moments, hydrogen-bonding geometries, and steric environments around the amide linkage . Literature on the 2,6-difluorobenzamide pharmacophore demonstrates that the symmetrical ortho,ortho'-difluoro arrangement imparts distinct conformational constraints on the benzamide carbonyl and enhanced metabolic stability by blocking both ortho positions relative to mono-fluoro or 2,4-difluoro congeners [1]. Furthermore, the 5-methyl substituent on the thiadiazole ring modulates lipophilicity and target complementarity compared to 5-ethyl, 5-aryl, or 5-unsubstituted variants within the same patent-defined chemical space [2]. These structural features are not cosmetic—they directly affect target engagement, pharmacokinetic behavior, and synthetic utility as a building block for further derivatization.

Product-Specific Quantitative Evidence Guide: 2,6-Difluoro-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide vs. Closest Analogs


Fluorine Regiochemistry: 2,6-Difluoro vs. 2,4-Difluoro Substitution Pattern Differentiation

The 2,6-difluoro regioisomer (CAS 392244-47-2) is distinguished from the 2,4-difluoro regioisomer (CAS 728009-78-7) by the symmetrical ortho,ortho'-fluorination pattern on the benzamide ring. This arrangement creates a C₂v-symmetric steric environment around the amide carbonyl, enforcing a preferred conformation where both fluorine atoms flank the amide linkage. In contrast, the 2,4-difluoro isomer presents an asymmetric substitution with only one ortho-fluorine adjacent to the amide bond. The 2,6-difluorobenzamide motif is established in the antibacterial FtsZ inhibitor literature as conferring superior target engagement compared to non-fluorinated or mono-ortho-fluorinated benzamide analogs [1]. Additionally, the 2,6-difluoro pattern blocks both ortho positions on the phenyl ring, a feature associated with improved resistance to CYP450-mediated oxidative metabolism relative to singly-fluorinated or 2,4-difluoro congeners [2].

Medicinal chemistry Fluorine chemistry Regioisomer differentiation

Patent-Defined Wnt Pathway Inhibitor Chemical Space: Preferred 5-Methyl Substitution

The compound 2,6-difluoro-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide falls directly within the preferred substitution patterns claimed in Bayer Pharma's WO2016131808A1 / US20180044306A1 patent family, which describes 1,3,4-thiadiazol-2-yl-benzamide derivatives as Wnt signaling pathway inhibitors for oncology applications [1]. The patent's general formula (I) encompasses compounds where the thiadiazole 5-position is substituted with methyl (among other options including ethyl, trifluoromethyl, and larger alkyl groups), and the benzamide ring bears halogen substituents with a preference for 2,6-difluoro. While specific IC₅₀ values for this exact compound were not identified in public patent excerpts, the patent establishes this substitution pattern as part of a prioritized compound cluster for Wnt inhibition. Related thiadiazole-benzamide derivatives in the patent space have demonstrated Wnt3a inhibition IC₅₀ values in the low nanomolar range in HEK293 cell-based luciferase reporter assays [2]. The 5-methyl substituent on the thiadiazole provides a defined lipophilicity increment (calculated logP ~1.69 for the target compound per ZINC database) compared to larger 5-aryl analogs (e.g., 2,6-difluoro-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide, CAS 392244-64-3, which has an additional phenyl ring increasing logP and molecular weight) [3].

Wnt signaling Cancer therapeutics Patent analysis Kinase inhibitor

2,6-Difluorobenzamide Pharmacophore: Evidence for Metabolic Stability Advantage

The 2,6-difluorobenzamide motif is a recognized metabolically-stabilized pharmacophore in medicinal chemistry. The symmetrical placement of fluorine atoms at both ortho positions serves a dual purpose: it electronically deactivates the aromatic ring toward oxidative metabolism and sterically shields both ortho sites—the most common positions for CYP450-mediated hydroxylation of benzamides [1]. In a published structure-activity relationship study of 2,6-difluorobenzamide-based FtsZ inhibitors, the 3-O-arylalkyl-2,6-difluorobenzamide derivatives demonstrated markedly superior on-target antibacterial activity compared to the corresponding non-fluorinated 3-O-arylalkylbenzamide series, with the authors attributing this improvement in part to the conformational and electronic effects of the 2,6-difluoro substitution [2]. When compared to the non-fluorinated parent compound N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide (CAS 13053-84-4), the 2,6-difluoro derivative (CAS 392244-47-2) is expected to exhibit: (i) reduced susceptibility to aromatic hydroxylation at ortho positions, (ii) altered amide bond geometry due to the electron-withdrawing effect of fluorine atoms, and (iii) increased lipophilicity (estimated ΔlogP ~+0.5–0.8) which may enhance membrane permeability .

Drug metabolism Pharmacokinetics Fluorine medicinal chemistry CYP450 stability

Differentiation from 5-Ethyl Homolog: Methyl vs. Ethyl Lipophilicity and Steric Profile

The 5-methyl substitution on the thiadiazole ring (CAS 392244-47-2) represents the smallest alkyl homolog in the series, with the 5-ethyl analog (N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2,6-difluorobenzamide) representing the immediate next homolog. The methyl-to-ethyl transition adds one methylene unit (+14 Da, from MW 255.25 to 269.27) and increases calculated logP by approximately 0.3–0.5 log units, based on the established Hansch π contribution of ~0.5 per methylene group. This lipophilicity increment can meaningfully shift a compound across critical thresholds for: (i) aqueous solubility (potentially reducing kinetic solubility by 2–3 fold), (ii) passive membrane permeability, and (iii) CYP450 isoform substrate recognition profiles [1]. In the context of the Bayer Wnt inhibitor patent family, the 5-methyl substitution is explicitly listed as a preferred embodiment alongside other small alkyl groups, suggesting that the methyl group provides an optimal balance of target complementarity and drug-like physicochemical properties within the patent's SAR exploration [2]. Selection of the 5-methyl compound over the 5-ethyl homolog should be driven by the need for the lowest lipophilicity and highest ligand efficiency within the alkyl-substituted subseries.

Homolog comparison Lipophilicity SAR Lead optimization

Best Research and Industrial Application Scenarios for 2,6-Difluoro-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide


Wnt Signaling Pathway Inhibitor Hit-to-Lead Medicinal Chemistry

This compound serves as a structurally minimal, ligand-efficient entry point into the Bayer-patented 1,3,4-thiadiazol-2-yl-benzamide Wnt inhibitor chemical space. Its low molecular weight (255.25 Da) and moderate calculated logP (~1.69) position it favorably for fragment-based or scaffold-hopping medicinal chemistry campaigns targeting canonical Wnt/β-catenin signaling in oncology . Procurement should prioritize this specific regioisomer (CAS 392244-47-2) over the 2,4-difluoro analog to maintain the metabolically-stabilized 2,6-difluorobenzamide pharmacophore recognized in FtsZ inhibitor literature as conferring superior target engagement and metabolic stability [1]. Researchers should confirm identity by ¹⁹F NMR or regioisomer-specific HPLC methods, as MS alone cannot distinguish the 2,6- and 2,4-difluoro isomers.

Chemical Biology Probe for Fluorine-19 NMR Screening

The presence of two chemically equivalent fluorine atoms at the 2 and 6 positions of the benzamide ring makes this compound a candidate for ¹⁹F NMR-based binding and fragment screening assays. The symmetrical difluoro pattern generates a single ¹⁹F resonance, simplifying spectral interpretation compared to the 2,4-difluoro regioisomer which produces two distinct ¹⁹F signals. This signal advantage, combined with the compound's moderate MW and the metabolic stability conferred by ortho-fluorination, supports its use as a fluorine-labeled probe for monitoring protein-ligand interactions by ¹⁹F NMR in Wnt pathway target engagement studies .

Agrochemical Antifungal Lead Discovery

Commercial supplier annotations identify this compound as a thiadiazole derivative with fungicidal properties and antitumor potential . The 2,6-difluorobenzamide motif is a recognized building block in agrochemical design, with related 2,6-difluorobenzamide-derived benzoylurea derivatives demonstrating antifungal activity against Phomopsis sp. and other phytopathogenic fungi [1]. Procuring the 5-methyl variant (rather than bulkier 5-aryl analogs) provides the lowest molecular weight starting point for agrochemical SAR expansion, with opportunities for subsequent derivatization at the thiadiazole 5-position or the benzamide ring to optimize fungicidal spectrum and crop safety.

Synthetic Intermediate for 5-Functionalized Thiadiazole Library Synthesis

This compound's 5-methyl-1,3,4-thiadiazole core can serve as a synthetic handle for further elaboration. Published synthetic methodology demonstrates that 2-fluoro-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamides containing a sulfamoyl group at the benzamide 5-position can be prepared via selective acylation of 5-methyl-1,3,4-thiadiazol-2-amine, enabling the construction of diverse thiadiazole-containing compound libraries . The 2,6-difluoro substitution pattern on the benzamide ring provides an opportunity to explore electronic effects on subsequent transformations at the thiadiazole ring compared to mono-fluoro or 2,4-difluoro intermediates, making this specific regioisomer a valuable building block for parallel synthesis efforts.

Quote Request

Request a Quote for 2,6-difluoro-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.